molecular formula C16H24N4O3 B5640043 8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5640043
M. Wt: 320.39 g/mol
InChI Key: DLHXLHDPJHVOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related diazaspiro compounds typically involves multi-step synthetic routes that can include the formation of the spirocyclic core, followed by functionalization with various groups. For instance, a method for synthesizing diazaspiro[4.5]decane derivatives involves a three-step process with an overall yield of 60%, highlighting a facile pathway for synthesizing N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, which are of pharmacological interest (Pardali et al., 2021).

Molecular Structure Analysis

Molecular structure analyses of diazaspiro compounds reveal diverse hydrogen bonding patterns and crystal packing, which significantly influence their chemical reactivity and physical properties. For example, the spirane 1,4-di­aza­spiro­[4.5]­decane-2,3-dione was found to crystallize with two independent molecules in the asymmetric unit, showing distinct hydrogen bonding arrangements (Staško et al., 2002).

Chemical Reactions and Properties

Diazaspiro compounds undergo various chemical reactions, including cycloadditions, nitrile hydrolysis, and alkylations, to yield a wide range of derivatives with different substituents and functional groups. These reactions are pivotal for modifying the chemical and pharmacological properties of the diazaspiro scaffold (Aboul-Enein et al., 2014).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Many imidazole compounds are known to interact with various enzymes and receptors in the body, leading to a wide range of biological effects .

Safety and Hazards

Safety information for a specific imidazole compound would depend on its specific structure. For example, 4-(1H-imidazol-1-yl)butanoic acid has hazard statements H302,H315,H319,H335 according to its MSDS .

Future Directions

The future directions in the field of imidazole chemistry are vast and varied. They include the development of new synthetic methodologies, the design of new imidazole-based drugs, and the exploration of new applications in areas such as materials science and catalysis .

properties

IUPAC Name

8-(4-imidazol-1-ylbutanoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-14(2-1-6-19-9-5-17-12-19)20-7-3-16(4-8-20)10-13(15(22)23)18-11-16/h5,9,12-13,18H,1-4,6-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXLHDPJHVOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C(=O)CCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

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